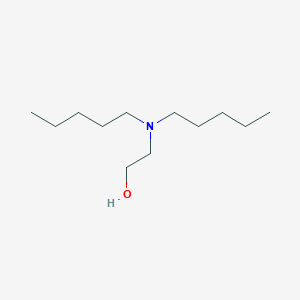
2-(Dipentylamino)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dipentylamino)ethanol: is an organic compound with the molecular formula C12H27NO . It is a tertiary amine with a hydroxyl group, making it a versatile compound in various chemical reactions and applications. This compound is known for its unique structure, which includes a dipentylamino group attached to an ethanol backbone.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dipentylamino)ethanol typically involves the reaction of dipentylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Dipentylamine} + \text{Ethylene Oxide} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 2-(Dipentylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of alkyl halides or other substituted products.
科学研究应用
2-(Dipentylamino)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
作用机制
The mechanism of action of 2-(Dipentylamino)ethanol involves its interaction with various molecular targets and pathways. The compound’s tertiary amine group allows it to act as a weak base, participating in proton transfer reactions. Additionally, the hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
相似化合物的比较
2-(Dimethylamino)ethanol: Similar structure but with dimethyl groups instead of dipentyl groups.
2-(Diethylamino)ethanol: Contains diethyl groups instead of dipentyl groups.
2-(Dibutylamino)ethanol: Features dibutyl groups instead of dipentyl groups.
Uniqueness: 2-(Dipentylamino)ethanol is unique due to its longer alkyl chains (dipentyl groups), which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in applications requiring specific hydrophobic or hydrophilic properties.
属性
CAS 编号 |
94473-25-3 |
|---|---|
分子式 |
C12H27NO |
分子量 |
201.35 g/mol |
IUPAC 名称 |
2-(dipentylamino)ethanol |
InChI |
InChI=1S/C12H27NO/c1-3-5-7-9-13(11-12-14)10-8-6-4-2/h14H,3-12H2,1-2H3 |
InChI 键 |
UUYOIIPPYGYPJC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCN(CCCCC)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















